5-Bromo-2-methoxy-3-methylphenol
Overview
Description
5-Bromo-2-methoxy-3-methylphenol is an organic compound with the molecular formula C8H9BrO2 It is a derivative of phenol, where the phenolic hydrogen is substituted with a bromine atom, a methoxy group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-methoxy-3-methylphenol typically involves a multi-step process:
Acetylation Protection: The phenolic hydroxyl group of o-methoxyphenol is protected by acetylation using acetic anhydride under sulfuric acid catalysis.
Bromination: The protected compound undergoes bromination using bromine in the presence of iron powder as a catalyst.
Deacetylation: The final step involves deacetylation in a sodium hydrogen carbonate solution to yield this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-methoxy-3-methylphenol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its functional groups.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Strong nucleophiles such as hydroxide ions can replace the bromine atom under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate can oxidize the methoxy group to a carboxyl group.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted phenols can be formed.
Oxidation Products: Oxidation can yield compounds such as 5-bromo-2-hydroxy-3-methylbenzoic acid.
Scientific Research Applications
5-Bromo-2-methoxy-3-methylphenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Bromo-2-methoxy-3-methylphenol involves its interaction with specific molecular targets:
Molecular Targets: The compound can interact with enzymes and proteins, altering their activity.
Pathways Involved: It may affect biochemical pathways related to oxidative stress and cellular signaling.
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-methylphenol: Similar structure but lacks the methoxy group.
2-Bromo-5-nitrophenol: Contains a nitro group instead of a methoxy group.
4-Hydroxy-2-methoxybenzaldehyde: Similar structure but with an aldehyde group.
Uniqueness
5-Bromo-2-methoxy-3-methylphenol is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
5-bromo-2-methoxy-3-methylphenol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9BrO2/c1-5-3-6(9)4-7(10)8(5)11-2/h3-4,10H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJKVQKSMNBSJW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1OC)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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